molecular formula C26H35F3O6 B11934100 Trovoprost

Trovoprost

Cat. No.: B11934100
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-SSHBFGKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Trovoprost involves several key steps. The process begins with the stereoselective reduction of a compound of formula (II), resulting in a compound of formula (III). The lactone group of this compound is then reduced, and the p-phenyl-benzoyl protecting group is removed. The resulting triol is transformed by Wittig reaction into the acid of formula (VI), which is then esterified . Industrial production methods often involve the use of specific catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Trovoprost undergoes various chemical reactions, including:

Scientific Research Applications

Trovoprost has a wide range of scientific research applications:

Mechanism of Action

Trovoprost exerts its effects by acting as a full agonist at the prostaglandin FP receptor. This receptor is involved in the regulation of intraocular pressure. By binding to the FP receptor, this compound increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary muscle and the trabecular meshwork .

Comparison with Similar Compounds

Trovoprost is often compared with other prostaglandin analogues such as latanoprost, bimatoprost, and tafluprost. While all these compounds are used to reduce intraocular pressure, this compound is unique in its high selectivity and full agonism at the FP receptor . Studies have shown that this compound has a higher efficacy in reducing intraocular pressure compared to latanoprost and bimatoprost . Similar compounds include:

Properties

Molecular Formula

C26H35F3O6

Molecular Weight

500.5 g/mol

IUPAC Name

propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1

InChI Key

MKPLKVHSHYCHOC-SSHBFGKNSA-N

Isomeric SMILES

CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

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